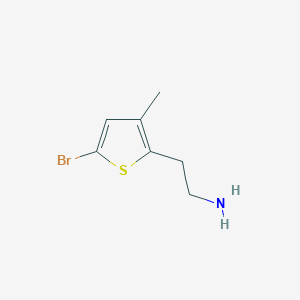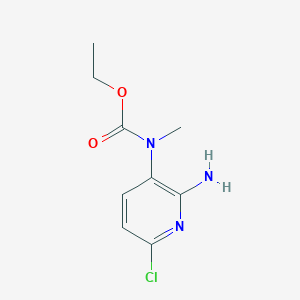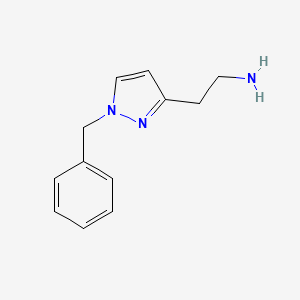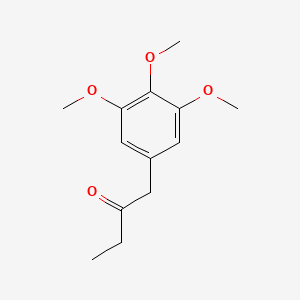![molecular formula C13H13BrN2O B11926214 beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine](/img/structure/B11926214.png)
beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine: is a chemical compound with the molecular formula C13H13BrN2O and a molecular weight of 293.16 g/mol This compound is characterized by the presence of a brominated pyridine ring attached to a phenethylamine backbone through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine typically involves the following steps:
Bromination of Pyridine: The starting material, 3-pyridinol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-3-pyridinol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
Beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter systems such as dopamine and serotonin .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Beta-[(5-Chloro-3-pyridyl)oxy]phenethylamine
- Beta-[(5-Fluoro-3-pyridyl)oxy]phenethylamine
- Beta-[(5-Iodo-3-pyridyl)oxy]phenethylamine
Uniqueness
Beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research .
Propriétés
Formule moléculaire |
C13H13BrN2O |
|---|---|
Poids moléculaire |
293.16 g/mol |
Nom IUPAC |
2-(5-bromopyridin-3-yl)oxy-2-phenylethanamine |
InChI |
InChI=1S/C13H13BrN2O/c14-11-6-12(9-16-8-11)17-13(7-15)10-4-2-1-3-5-10/h1-6,8-9,13H,7,15H2 |
Clé InChI |
PQYZCDIYOXFRCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CN)OC2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(2-Fluoroethoxy)phenyl]ethylamine](/img/structure/B11926181.png)







![3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926208.png)
![(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926213.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine](/img/structure/B11926215.png)
